molecular formula C5H5ClIN B1311823 Pyridine iodine monochloride CAS No. 6443-90-9

Pyridine iodine monochloride

Cat. No. B1311823
CAS RN: 6443-90-9
M. Wt: 241.46 g/mol
InChI Key: SYWWBJKPSYWUBN-UHFFFAOYSA-N
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Description

Pyridine iodine monochloride is a complex with a molecular formula of C5H5N·ICl and a molecular weight of 241.46 . It appears as a white to orange to green powder or crystal . .


Synthesis Analysis

The synthesis of Pyridine iodine monochloride involves the iodination of aromatic compounds . For instance, the iodination of 5’-bromo-2’-hydroxyacetophenone involves the use of pyridine iodine monochloride and ethanol, which are refluxed on a water bath for 2 hours .


Chemical Reactions Analysis

Pyridine iodine monochloride is used as an iodinating agent in various chemical reactions . It has been used for the iodination of aromatic compounds, including active aromatics like aryl amines and phenols, and aromatic hydrocarbons and aryl halides .


Physical And Chemical Properties Analysis

Pyridine iodine monochloride is a solid at 20°C and should be stored at a temperature between 0-10°C . It is sensitive to heat . The compound appears as a white to orange to green powder or crystal .

Scientific Research Applications

Oxidation and Aromatization

Pyridine iodine monochloride (ICl) is utilized in the oxidation and aromatization of various 1,4-dihydropyridines to their corresponding pyridine derivatives. This process is enhanced by silver salts such as silver nitrate and silver oxide under heterogeneous conditions in dichloromethane at room temperature. The use of silver oxide, in particular, results in a complete oxidation process without by-products and in shorter reaction times (Montazerozohori et al., 2007).

Molecular Complex Formation

ICl forms molecular addition compounds with various heterocyclic amines, such as 4-picoline, quinoline, and piperidine. The stoichiometry of these compounds is typically 1:1 in amine to iodine chloride. This property is used to compare the ionic character in iodine trichloride complexes with amines, which is greater than that in iodine monochloride complexes (Whitaker et al., 1961).

Ionic Dissociation Studies

The ionization of the pyridine-iodine complex in various solvents has been studied using electrochemical techniques. This research provides insights into the mechanisms of ionization, which are important for understanding the interaction between pyridine and iodine in different chemical environments (Aronson et al., 1986).

Radioactive Iodine Capture

ICl has been used in the development of hypercrosslinked polymers (HCPs) for the capture of radioactive iodine. This application is significant in nuclear waste management and environmental remediation. Pyrrolidinone-based HCPs, inparticular, show high iodine uptake capacity owing to their high surface area and electron-rich aromatic networks, making them efficient adsorbents for radioactive iodine (Li et al., 2019).

Spectrophotometric and Thermal Studies

Spectrophotometric and thermal studies of iodine monochloride or iodine trichloride with heterocyclic amines have revealed the presence of only 1:1 stoichiometry addition compounds in significant concentrations. This finding is crucial for understanding the chemical behavior of these compounds in different states, such as in solid and solution forms (Whitaker & Ambrose, 1962).

Safety And Hazards

Pyridine iodine monochloride is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, not eating, drinking or smoking when using this product, washing hands thoroughly after handling, and wearing protective gloves and eye/face protection .

Future Directions

While the search results do not provide explicit future directions for Pyridine iodine monochloride, the compound’s use as an iodinating agent in various chemical reactions suggests potential for further exploration in the field of synthetic chemistry .

properties

InChI

InChI=1S/C5H5N.ClI/c1-2-4-6-5-3-1;1-2/h1-5H;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYWWBJKPSYWUBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90436930
Record name 6443-90-9 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine iodine monochloride

CAS RN

6443-90-9
Record name 6443-90-9 (name error)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90436930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine Iodine Monochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
F Watari - Spectrochimica Acta Part A: Molecular Spectroscopy, 1967 - Elsevier
The far infra-red spectra of pyridine—iodine monochloride and pyridine—iodine monobromide complexes have been measured in the region from 500 cm −1 to 80 cm −1 in paraffin …
Number of citations: 18 www.sciencedirect.com
HC Fleming, MW Hanna - Journal of the American Chemical …, 1971 - ACS Publications
The 37, C1 and 127I nqr absorption frequencies of pyridine-ICl and 4-methylpyridine-ICl have been mea-sured as a function of temperature. Their respective values at 273.2 K are …
Number of citations: 28 pubs.acs.org
GA Bowmaker, K Tan, MJ Taylor - Australian Journal of Chemistry, 1980 - CSIRO Publishing
… of I-C1 and NI stretching modes which vary considerably within the present series will be influenced by factors other than the strength of the particular pyridine-iodine monochloride …
Number of citations: 6 www.publish.csiro.au
IM Kolthoff, D Stocesocá, TS Lee - Journal of the American …, 1953 - ACS Publications
… The dissociation constants in nitrobenzene of picric acid, pyridinium picrate, pyridine-iodine monochloride, pyridineantimony trichloride and aniline-antimony trichloride have been …
Number of citations: 33 pubs.acs.org
HA Muathen - Journal of Chemical Research, 1999 - journals.sagepub.com
Mild and Efficient Iodination of Aromatic Compounds with Pyridine–Iodine Monochloride Complex (PyICI) … Mild and Efficient Iodination of Aromatic Compounds with Pyridine-Iodine …
Number of citations: 22 journals.sagepub.com
AI Popov, RT Pflaum - Journal of the American Chemical Society, 1957 - ACS Publications
… Continuous variation method on the pyridine-iodine monochloride system in the 300-400 µ region gave a series ofsharp maxima at a 1:1 mole ratio of reacting species. …
Number of citations: 40 pubs.acs.org
AD Gupta, R Basu - Journal de Chimie Physique, 1975 - jcp.edpsciences.org
In the field of charge transfer complexes pyridine iodine complex occupies a unique position. It is in this system it was established that charge transfer complex formation proceeds …
Number of citations: 2 jcp.edpsciences.org
MT Rogers, WK Meyer - The Journal of Physical Chemistry, 1962 - ACS Publications
Molecular complexes of iodine trichloride, iodine pentafluoride, iodine monochloride, and iodine monobromide with various electron donors, such as dioxane and derivatives of pyridine…
Number of citations: 13 pubs.acs.org
OC Kwun, JB Kyong, KJ Choi - Journal of the Korean Chemical …, 1982 - koreascience.kr
Ultraviolet spectrophotometric investigations were carried out on the systems of pyridine with iodine, iodine monobromide and iodine monochloride in carbon tetrachloride. The results …
Number of citations: 0 koreascience.kr
WG Marshall, RH Jones, KS Knight, J Clews… - …, 2017 - pubs.rsc.org
The structure of the complex formed between trimethylamine and iodine monochloride had been redetermined by a combination of neutron powder diffraction and X-ray single crystal …
Number of citations: 6 pubs.rsc.org

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